molecular formula C12H10O4 B1324347 5-Hydroxy-3-methoxy-2-naphthoic acid CAS No. 1341038-04-7

5-Hydroxy-3-methoxy-2-naphthoic acid

Cat. No.: B1324347
CAS No.: 1341038-04-7
M. Wt: 218.2 g/mol
InChI Key: IAMRUWYVOYSJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O4. It belongs to the class of naphthoquinones and is known for its potential cytotoxic activity. This compound is characterized by the presence of a hydroxyl group at the 5th position, a methoxy group at the 3rd position, and a carboxylic acid group at the 2nd position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methoxy-2-naphthoic acid can be achieved through various synthetic routes. One common method involves the methylation of 3-hydroxy-2-naphthoic acid to form 3-methoxy-2-naphthoic acid, followed by further functionalization to introduce the hydroxyl group at the 5th position . The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-naphthoic acids.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Hydroxy-3-methoxy-2-naphthoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential cytotoxic effects and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-naphthoic acid: Similar structure but lacks the methoxy group.

    5-Hydroxy-3-methoxy-2-naphthoic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its potential cytotoxic activity and diverse applications in various fields make it a compound of significant interest in scientific research.

Properties

IUPAC Name

5-hydroxy-3-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-11-6-8-7(3-2-4-10(8)13)5-9(11)12(14)15/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRUWYVOYSJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.